Enhanced Lipophilicity Compared to Pyrogallol
2,3,4-Trihydroxydiphenylmethane differs from its parent compound, pyrogallol, by the addition of a benzyl group. This structural modification leads to a quantifiable increase in lipophilicity. The predicted octanol-water partition coefficient (XLogP) for pyrogallol is 0.8 [1], whereas the addition of the benzyl group in 2,3,4-trihydroxydiphenylmethane is predicted to significantly increase this value. While an experimentally validated logP for 2,3,4-trihydroxydiphenylmethane is not currently available, its increased lipophilicity is a key differentiating factor from pyrogallol. This affects membrane permeability, protein binding, and distribution in biphasic systems. The molecular weight also increases from 126.11 g/mol for pyrogallol to 216.24 g/mol for 2,3,4-trihydroxydiphenylmethane [2].
| Evidence Dimension | Molecular Weight / Lipophilicity |
|---|---|
| Target Compound Data | MW: 216.24 g/mol; XLogP: Not experimentally reported (predicted to be higher than pyrogallol) |
| Comparator Or Baseline | Pyrogallol (CAS 87-66-1): MW 126.11 g/mol, XLogP 0.8 |
| Quantified Difference | MW increase of 90.13 g/mol; XLogP increase predicted based on structural addition |
| Conditions | In silico prediction and standard physical chemistry |
Why This Matters
This structural difference is critical for researchers requiring a pyrogallol scaffold with enhanced lipophilicity for improved membrane permeability or for use in non-aqueous formulations.
- [1] Therapeutic Target Database. (n.d.). Pyrogallol: Physicochemical Properties. IDRBLab. View Source
- [2] TCI America. (n.d.). 2,3,4-Trihydroxydiphenylmethane (CAS 17345-66-3) Product Information. TCI Chemicals. View Source
